Ala-Lys-Trp as the Albutensin A Core Motif
L-Alanyl-L-lysyl-L-tryptophan corresponds precisely to the Ala-Lys-Trp sub-sequence located at positions 212-214 within the nonapeptide human albutensin A (Ala-Phe-Lys-Ala-Trp-Ala-Val-Ala-Arg), an ACE inhibitor isolated from human serum albumin tryptic hydrolysate [1]. In contrast, alternative tripeptides such as Ala-Phe-Lys (positions 210-212) or Trp-Ala-Val (positions 214-216) represent different segments of the same parent peptide and are not equivalent to the Ala-Lys-Trp motif. The identification of Ala-Trp (IC50 = 20 μmol/L) as a competitive ACE inhibitor and human albutensin A (IC50 = 1.7 μmol/L) as a noncompetitive inhibitor demonstrates that the precise sequence context—including the Lys-Trp linkage—contributes to the overall inhibitory mechanism [1].
| Evidence Dimension | Sequence specificity within ACE inhibitory peptide |
|---|---|
| Target Compound Data | Sequence: Ala-Lys-Trp (matches positions 212-214 of human albutensin A) |
| Comparator Or Baseline | Ala-Trp (dipeptide, IC50 = 20 μmol/L competitive inhibitor); Human albutensin A (nonapeptide, IC50 = 1.7 μmol/L noncompetitive inhibitor) |
| Quantified Difference | Human albutensin A is approximately 11.8-fold more potent than Ala-Trp (1.7 μmol/L vs 20 μmol/L); Ala-Lys-Trp constitutes the central tripeptide segment of the full nonapeptide sequence |
| Conditions | In vitro ACE inhibition assay using synthetic substrates; Lineweaver-Burk kinetic analysis |
Why This Matters
Procurement of the Ala-Lys-Trp tripeptide enables structure-activity relationship (SAR) studies of the central motif within human albutensin A, which cannot be accomplished using alternative tripeptides that correspond to different regions of the parent sequence.
- [1] Nakagomi, K., Yamada, R., Ebisu, H., Sadakane, Y., Akizawa, T., & Tanimura, T. (2008). Properties and human origin of two angiotensin-I-converting enzyme inhibitory peptides isolated from a tryptic hydrolysate of human serum albumin. Journal of the Japanese Society for Food Science and Technology, 55(5), 216-222. View Source
